molecular formula C10H17N3O3S B2811148 N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide CAS No. 878418-01-0

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide

Cat. No. B2811148
CAS RN: 878418-01-0
M. Wt: 259.32
InChI Key: NIZNNUPOCUVGSB-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” is a chemical compound with the molecular formula C10H17N3O3S . It has an average mass of 259.32 Da.


Molecular Structure Analysis

The molecular structure of “N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” includes several functional groups, including a sulfonamide group, an azepane ring, and a 5-methyl-1,2-oxazole ring . The exact 3D structure would need to be determined through methods such as X-ray crystallography .


Physical And Chemical Properties Analysis

“N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 414.8±47.0 °C at 760 mmHg . The compound has a polar surface area of 81 Å2 and a molar refractivity of 58.8±0.4 cm3 .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S/c1-9-8-10(11-16-9)12-17(14,15)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZNNUPOCUVGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)azepane-1-sulfonamide

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